Ethyl 4-bromo-5-(3,4-dichlorophenyl)-2-methylpyrazole-3-carboxylate
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Overview
Description
Ethyl 4-bromo-5-(3,4-dichlorophenyl)-2-methylpyrazole-3-carboxylate is a synthetic organic compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-5-(3,4-dichlorophenyl)-2-methylpyrazole-3-carboxylate typically involves the reaction of 3,4-dichlorophenylhydrazine with ethyl acetoacetate in the presence of a brominating agent. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring. The bromination step introduces the bromine atom at the 4-position of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-5-(3,4-dichlorophenyl)-2-methylpyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds.
Scientific Research Applications
Ethyl 4-bromo-5-(3,4-dichlorophenyl)-2-methylpyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-5-(3,4-dichlorophenyl)-2-methylpyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its derivatives may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-bromo-5-phenyl-2-methylpyrazole-3-carboxylate: Similar structure but lacks the dichlorophenyl substituent.
Ethyl 4-chloro-5-(3,4-dichlorophenyl)-2-methylpyrazole-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 4-bromo-5-(2,4-dichlorophenyl)-2-methylpyrazole-3-carboxylate: Similar structure but with different positions of chlorine atoms on the phenyl ring.
Uniqueness
Ethyl 4-bromo-5-(3,4-dichlorophenyl)-2-methylpyrazole-3-carboxylate is unique due to the specific arrangement of its substituents, which can influence its reactivity and biological activity. The presence of both bromine and dichlorophenyl groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Properties
Molecular Formula |
C13H11BrCl2N2O2 |
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Molecular Weight |
378.0 g/mol |
IUPAC Name |
ethyl 4-bromo-5-(3,4-dichlorophenyl)-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C13H11BrCl2N2O2/c1-3-20-13(19)12-10(14)11(17-18(12)2)7-4-5-8(15)9(16)6-7/h4-6H,3H2,1-2H3 |
InChI Key |
NCEHCBFIKQNNKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1C)C2=CC(=C(C=C2)Cl)Cl)Br |
Origin of Product |
United States |
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